molecular formula C9H12O2 B13804970 Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate CAS No. 71215-49-1

Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate

Cat. No.: B13804970
CAS No.: 71215-49-1
M. Wt: 152.19 g/mol
InChI Key: FFHFWUYSIHEVKH-UHFFFAOYSA-N
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Description

Bicyclo[210]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester is a complex organic compound known for its unique bicyclic structure This compound is characterized by a fused ring system, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.1.0]pent-2-ene-5-carboxylic acid, 1,5-dimethyl-, methyl ester is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

71215-49-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate

InChI

InChI=1S/C9H12O2/c1-8-5-4-6(8)9(8,2)7(10)11-3/h4-6H,1-3H3

InChI Key

FFHFWUYSIHEVKH-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC1C2(C)C(=O)OC

Origin of Product

United States

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